AM1220 azepane isomer

Descripción general

Descripción

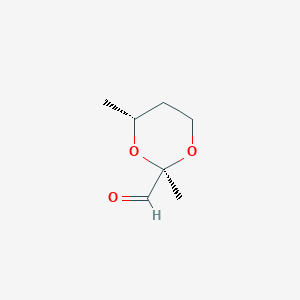

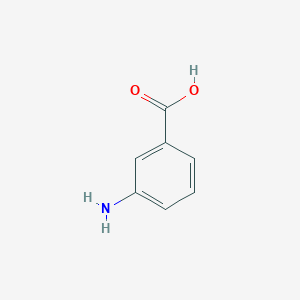

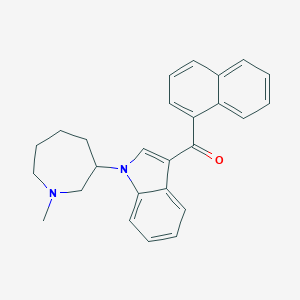

AM1220 azepane isomer is a synthetic cannabinoid . It is an isomer of AM1220 in which the piperidine group has been replaced with azepane . The formal name of this compound is (1-( (1-methylazepan-3-yl)methyl)-1H-indol-3-yl) (naphthalen-1-yl)methanone .

Synthesis Analysis

The synthesis of AM1220 azepane isomer has been described in the literature . The compound was isolated by silica gel column chromatography and identified through a combination of liquid chromatography–mass spectrometry, gas chromatography–mass spectrometry, accurate mass spectrometry, and nuclear magnetic resonance spectroscopy .

Molecular Structure Analysis

The molecular formula of AM1220 azepane isomer is C26H26N2O . The structure of the compound was verified using nuclear magnetic resonance spectroscopy .

Physical And Chemical Properties Analysis

AM1220 azepane isomer has a molecular weight of 382.5 . It has a solubility of 20 mg/ml in DMF, 0.25 mg/ml in DMF:PBS (pH 7.2) (1:3), 5 mg/ml in DMSO, and 0.15 mg/ml in ethanol .

Aplicaciones Científicas De Investigación

Forensic Toxicology

The AM1220 azepane isomer has been identified in several herbal mixtures and research chemicals . It can be used in forensic toxicology as a reference substance to identify and analyze new synthetic cannabinoids in various samples.

Cannabinoid Research

AM1220 azepane isomer is a synthetic cannabinoid with preference for the central CB1 receptor . It can be used in research to study the effects of cannabinoids on the central nervous system and to develop new drugs with potential therapeutic applications.

Drug Discovery

The structure of AM1220 azepane isomer, where the piperidine group has been replaced with azepane , could provide a new scaffold for the development of novel drugs. Researchers can modify its structure to discover new compounds with desired pharmacological properties.

Analytical Challenges

The presence of isobaric substances like AM1220 and its azepane isomer poses considerable analytical challenges . Studying these compounds can help improve analytical techniques and methodologies.

Market Surveillance

The detection of AM1220 azepane isomer in commercial products can be used for market surveillance . It can help authorities monitor the distribution and use of synthetic cannabinoids, and take appropriate regulatory actions.

Public Health

The identification and characterization of new synthetic cannabinoids like AM1220 azepane isomer is crucial for public health . It can help authorities understand the potential health risks associated with these substances and develop appropriate public health responses.

Mecanismo De Acción

Target of Action

The primary target of the AM1220 azepane isomer is the central CB1 receptor , with a binding affinity (Ki) of 3.88 nM . It also interacts with the peripheral CB2 receptor, but with a lower affinity (Ki = 73.4 nM) . These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory.

Mode of Action

As a synthetic cannabinoid, the AM1220 azepane isomer mimics the effects of natural cannabinoids by binding to the CB1 and CB2 receptors . This interaction triggers a series of cellular responses, leading to the compound’s psychoactive effects.

Biochemical Pathways

Given its affinity for the cb1 and cb2 receptors, it likely influences the endocannabinoid system’s pathways . The endocannabinoid system is involved in a wide range of physiological processes, including pain regulation, mood, appetite, and immune response. The downstream effects of these pathways can vary widely, depending on the specific physiological context and the individual’s unique biochemistry.

Pharmacokinetics

One study found that the half-life of am1220 was estimated to be 37 minutes, indicating a high clearance drug . The same study identified nine metabolites after incubating human liver microsomes, suggesting that the compound undergoes extensive metabolism . These metabolites included products of demethylation, dihydrodiol formation, hydroxylation, and dihydroxylation .

Result of Action

As a synthetic cannabinoid, it is expected to produce effects similar to those of natural cannabinoids, such as altered pain sensation, mood changes, and potential psychoactive effects . .

Action Environment

The action, efficacy, and stability of the AM1220 azepane isomer can be influenced by various environmental factors. These may include the presence of other substances, the individual’s metabolic rate, and the specific physiological context. For instance, the presence of the AM1220 azepane isomer in commercial products and herbal mixtures has been reported , which could potentially affect its action and efficacy

Safety and Hazards

Direcciones Futuras

The future directions for research on AM1220 azepane isomer are not clear at this time. Given its status as a synthetic cannabinoid, it is likely that future research will focus on understanding its physiological and toxicological properties, as well as its potential uses in forensic and research applications .

Propiedades

IUPAC Name |

[1-(1-methylazepan-3-yl)indol-3-yl]-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O/c1-27-16-7-6-11-20(17-27)28-18-24(22-13-4-5-15-25(22)28)26(29)23-14-8-10-19-9-2-3-12-21(19)23/h2-5,8-10,12-15,18,20H,6-7,11,16-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCZZWAEXISRJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC(C1)N2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701043056 | |

| Record name | [1-(1-Methyl-3-azepanyl)-1H-indol-3-yl](1-naphthyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701043056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AM1220 azepane isomer | |

CAS RN |

1348081-04-8 | |

| Record name | (1-(1-Methylazepan-3-yl)-1H-indol-3-yl)(naphthalen-1-yl)methanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1348081048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1-(1-Methyl-3-azepanyl)-1H-indol-3-yl](1-naphthyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701043056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-(1-METHYLAZEPAN-3-YL)-1H-INDOL-3-YL)(NAPHTHALEN-1-YL)METHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CR0LAO0TI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3R,4R,5R)-4-Amino-5-(hydroxymethyl)pyrrolidin-3-YL]methanol](/img/structure/B119478.png)

![Methyl (2S,3S)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-methylbutanoate](/img/structure/B119488.png)

![2,7-Bis(chloromethyl)-5,10-dihydroxy-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B119496.png)